

Introduction: The Significance of Uracil Analogs in Modern Research

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Compound of Interest

Compound Name: 6-Carboxymethyluracil

Cat. No.: B7770694

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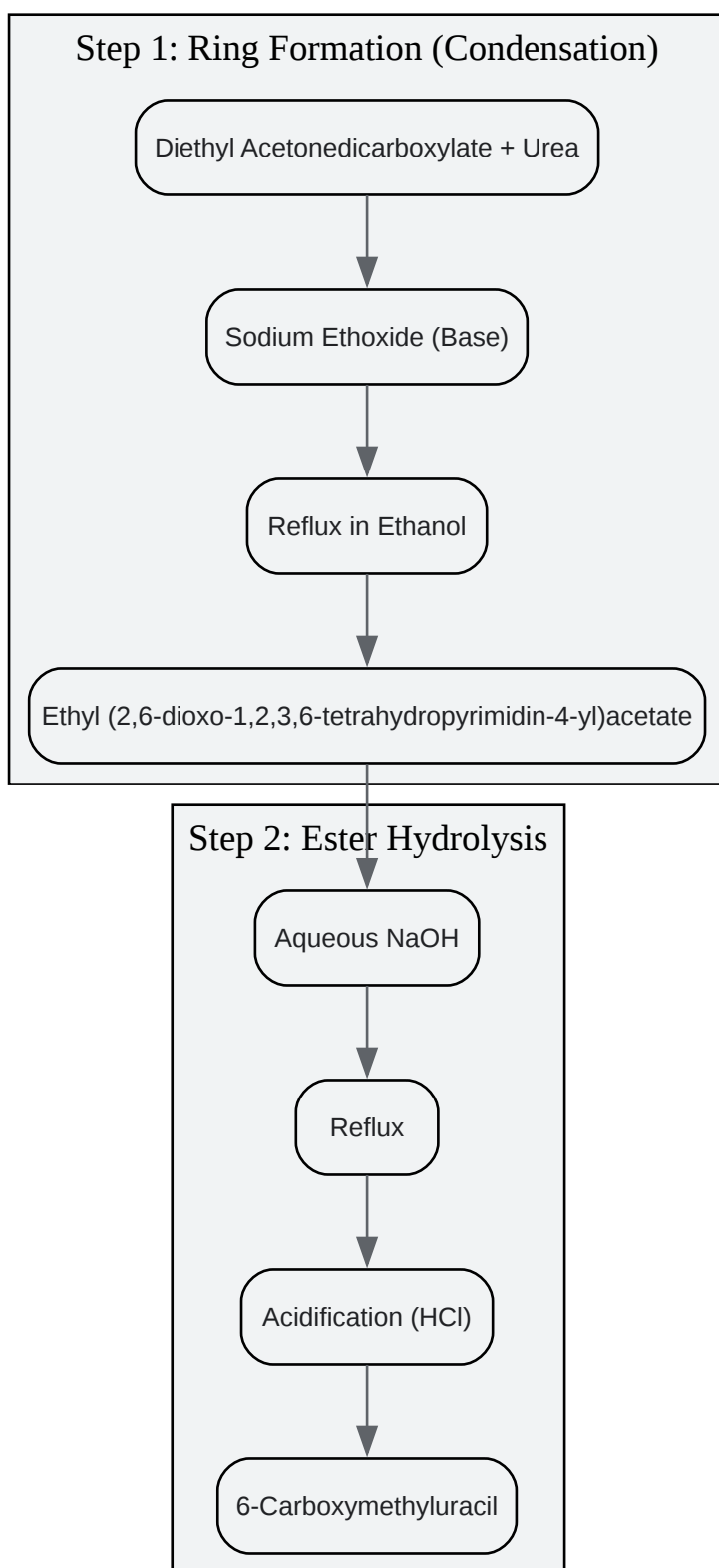
Uracil and its derivatives represent a cornerstone of medicinal chemistry and drug development. As fundamental components of nucleic acids, their structural analogs have been exploited to create a vast array of therapeutic agents, from antiviral medications to anticancer drugs that function by interfering with nucleotide metabolism. **6-Carboxymethyluracil**, also known as (2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetic acid or uracil-6-acetic acid, is a member of this vital class of compounds. Its structure, featuring both a pyrimidine ring and a carboxylic acid moiety linked by a methylene bridge, presents a unique combination of reactive sites. This guide provides a comprehensive technical overview of its chemical properties, synthesis, and characterization, offering valuable insights for researchers engaged in drug discovery and molecular design.

Synthesis and Purification

The synthesis of **6-Carboxymethyluracil** is not widely documented in commercial literature, suggesting it is primarily a research compound. However, a plausible and efficient synthetic route can be designed based on established methods for pyrimidine ring formation, particularly the condensation reaction between a β -keto ester equivalent and urea. A logical precursor for the acetic acid side chain is diethyl acetonedicarboxylate.

Proposed Synthetic Workflow

The synthesis can be envisioned as a two-step process: a condensation reaction to form the pyrimidine ring, followed by hydrolysis of the resulting ester.



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Caption: Proposed two-step synthesis of **6-Carboxymethyluracil**.

Experimental Protocol: Synthesis

Materials: Diethyl acetonedicarboxylate, Urea, Sodium metal, Absolute Ethanol, Sodium Hydroxide (NaOH), Concentrated Hydrochloric Acid (HCl).

Step 1: Synthesis of Ethyl (2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetate

- Prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1.0 eq) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).
- To the sodium ethoxide solution, add urea (1.1 eq) and stir until dissolved.
- Add diethyl acetonedicarboxylate (1.0 eq) dropwise to the mixture at room temperature.
- Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- After completion, cool the mixture to room temperature and reduce the solvent volume under reduced pressure.
- Pour the residue into ice-cold water and acidify with dilute HCl to precipitate the product.
- Filter the crude solid, wash with cold water, and dry under vacuum.

Step 2: Hydrolysis to **6-Carboxymethyluracil**

- Suspend the crude ethyl ester from Step 1 in a 1 M aqueous solution of sodium hydroxide (NaOH).
- Heat the mixture to reflux for 2-3 hours until the solid completely dissolves, indicating the completion of hydrolysis.
- Cool the resulting clear solution in an ice bath.
- Carefully acidify the solution with concentrated HCl until the pH is approximately 1-2. A white precipitate will form.
- Allow the mixture to stand in the ice bath for 30 minutes to ensure complete precipitation.

- Collect the solid product by vacuum filtration, wash thoroughly with cold deionized water to remove salts, and then with a small amount of cold ethanol.
- Dry the final product, **6-Carboxymethyluracil**, in a vacuum oven at 60-70°C.

Purification Protocol

The primary method for purifying **6-Carboxymethyluracil** is recrystallization.

- Dissolve the crude product in a minimum amount of hot deionized water.
- If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
- Hot-filter the solution to remove the charcoal and any insoluble impurities.
- Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
- Collect the purified crystals by vacuum filtration and dry as described previously.

Physicochemical Properties

The fundamental physicochemical properties of **6-Carboxymethyluracil** are summarized below. This data is critical for its handling, formulation, and application in various experimental settings.

Property	Value	Source
IUPAC Name	2-(2,4-dioxo-1H-pyrimidin-6-yl)acetic acid	PubChem[1]
Synonyms	Uracil-6-ylacetic acid, Uracil-4-acetic acid	PubChem[1]
CAS Number	4628-39-1	PubChem[1]
Molecular Formula	C ₆ H ₆ N ₂ O ₄	PubChem[1]
Molecular Weight	170.12 g/mol	PubChem[1]
Appearance	White to off-white crystalline powder	Inferred
Hydrogen Bond Donors	3	PubChem[1]
Hydrogen Bond Acceptors	4	PubChem[1]
Topological Polar Surface Area	95.5 Å ²	PubChem[2]
Predicted XLogP3-AA	-1.7	PubChem[1]

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of synthesized **6-Carboxymethyluracil**.

Infrared (IR) Spectroscopy

The IR spectrum provides definitive evidence for the presence of key functional groups. An experimental spectrum is available, confirming the structural features.[3]

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
3200-2500 (broad)	O-H Stretch	Carboxylic Acid
~3100	N-H Stretch	Amide (Uracil ring)
~1710	C=O Stretch	Carboxylic Acid & Amide I
~1650	C=C Stretch	Uracil Ring
1440-1395	O-H Bend	Carboxylic Acid
1320-1210	C-O Stretch	Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: Experimental NMR data for **6-Carboxymethyluracil** is not readily available. The following are predicted chemical shifts based on the analysis of related structures such as orotic acid and other 6-substituted uracils.[\[4\]](#)[\[5\]](#)

¹H-NMR (Predicted, in DMSO-d₆):

Chemical Shift (δ, ppm)	Multiplicity	Assignment	Rationale
~12.5	broad s	1H, -COOH	Carboxylic acid protons are highly deshielded and often broad.
~11.0	s	1H, N1-H	Uracil N-H protons typically appear downfield.
~10.8	s	1H, N3-H	Uracil N-H protons typically appear downfield.
~5.6	s	1H, C5-H	Olefinic proton on the uracil ring.

| ~3.4 | s | 2H, -CH₂-COOH | Methylene protons adjacent to a carbonyl and the pyrimidine ring.
|

¹³C-NMR (Predicted, in DMSO-d₆):

Chemical Shift (δ, ppm)	Assignment	Rationale
~171	C=O (Carboxylic Acid)	Carbonyl carbon of the acid.
~164	C4=O	Carbonyl carbon at position 4 of the uracil ring.
~152	C2=O	Carbonyl carbon at position 2 of the uracil ring.
~150	C6	Carbon attached to the methylene group.
~101	C5	Olefinic carbon at position 5.

| ~38 | -CH₂- | Methylene carbon. |

Mass Spectrometry (MS)

Note: The following fragmentation pattern is predicted based on the structure and known fragmentation of uracil and carboxylic acids.[\[6\]](#)[\[7\]](#)

The molecular ion peak [M]⁺ should be observed at m/z = 170. Key fragmentation pathways would include:

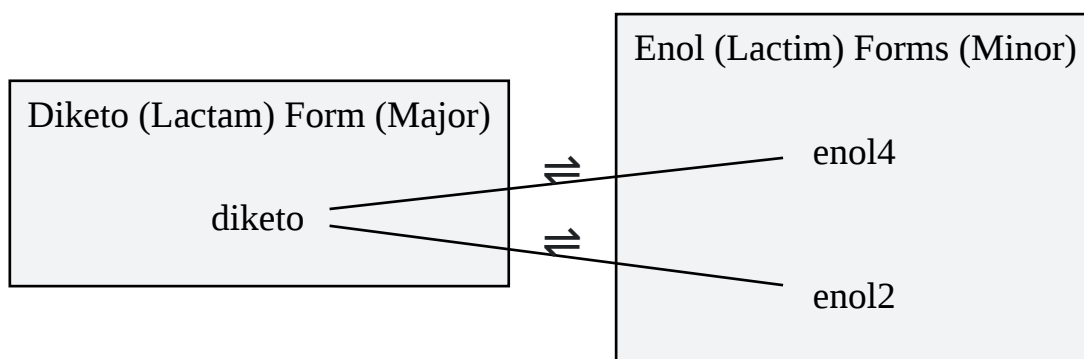
- Loss of H₂O (m/z 152): From the carboxylic acid group.
- Loss of COOH (m/z 125): Decarboxylation is a common fragmentation for carboxylic acids.
- Retro-Diels-Alder (RDA) fragmentation: A characteristic pathway for uracil rings, leading to cleavage of the ring and loss of isocyanic acid (HNCO), resulting in various smaller fragments.

Chemical Reactivity and Stability

The reactivity of **6-Carboxymethyluracil** is governed by its three key structural features: the uracil ring, the carboxylic acid group, and the acidic N-H protons.

Tautomerism

Like all uracil derivatives, **6-Carboxymethyluracil** exists in a tautomeric equilibrium between the predominant diketo (lactam) form and several minor enol (lactim) forms. The diketo form is overwhelmingly favored under physiological conditions.^{[2][7]}



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Caption: Tautomeric equilibrium of the uracil core.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety is a versatile functional handle for derivatization.

- **Esterification:** Reacts with alcohols under acidic conditions to form esters.
- **Amide Formation:** Can be activated (e.g., with thionyl chloride to form an acyl chloride, or using coupling reagents like DCC/EDC) to react with amines, forming amides. This is a key reaction for tethering the molecule to other scaffolds.
- **Reduction:** Can be reduced to the corresponding primary alcohol using strong reducing agents like LiAlH_4 .

Reactions of the Uracil Ring

The uracil ring can undergo various modifications.

- Alkylation: The N1 and N3 positions can be alkylated under basic conditions.[8]
- Halogenation: The C5 position is susceptible to electrophilic halogenation (e.g., with Br₂ in acetic acid).[9]
- Coordination Chemistry: The deprotonated carboxylate group, along with the ring nitrogens and carbonyl oxygens, can act as a multidentate ligand to coordinate with metal ions.

Coordination Chemistry

The ability of uracil derivatives to chelate metal ions is of significant interest in the development of metallodrugs and diagnostic agents. **6-Carboxymethyluracil**, particularly its conjugate base, is an excellent ligand for transition metals. Coordination can occur through several sites:

- The deprotonated carboxylate group (monodentate or bidentate).
- The deprotonated ring nitrogen (N1 or N3).
- The exocyclic carbonyl oxygens (C2=O or C4=O).

Studies on the closely related orotic acid have shown that it readily forms stable complexes with a variety of metal ions including Cu(II), Co(II), Ni(II), and Zn(II).[10] It is expected that **6-Carboxymethyluracil** would exhibit similar coordinating behavior, forming complexes with diverse geometries and potential biological activities.

Thermal Stability Analysis

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for determining the stability of a compound for storage and formulation.

- DSC: Would be used to determine the melting point and identify any phase transitions or decomposition events. Uracil itself melts with decomposition above 335°C.

- TGA: Would show the temperature at which the compound begins to lose mass. For uracil derivatives, decomposition often begins with the loss of the side chain (decarboxylation) followed by the degradation of the pyrimidine ring. Studies have shown that uracil and its derivatives are generally stable against thermal decomposition up to approximately 200-300°C.[3]

Potential Applications in Drug Development

The structural motifs within **6-Carboxymethyluracil** suggest several avenues for its application in drug discovery and development.

- Enzyme Inhibition: As a pyrimidine analog, it could be investigated as an inhibitor of enzymes involved in nucleotide biosynthesis, such as dihydroorotate dehydrogenase or orotate phosphoribosyltransferase.[5]
- Anticancer & Antiviral Agents: The uracil scaffold is central to many antimetabolite drugs (e.g., 5-Fluorouracil). The carboxylic acid handle allows for its conjugation to targeting moieties or incorporation into larger molecules to improve pharmacological properties.
- Metal-Based Therapeutics: Its metal complexes could be screened for unique biological activities, including antitumor or antimicrobial properties, leveraging the combined effects of the organic ligand and the metal center.
- Chemical Biology Probes: The carboxylic acid allows for straightforward linkage to reporter tags (e.g., fluorophores, biotin) or solid supports for use in biochemical assays and affinity chromatography.

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